2-Bromo-9,9-dimethyl-9,10-dihydroacridine chemical structure
2-Bromo-9,9-dimethyl-9,10-dihydroacridine chemical structure
[1][2]
Introduction: The Privileged Scaffold of Organic Electronics
2-Bromo-9,9-dimethyl-9,10-dihydroacridine (CAS: 1443680-94-1 ) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced functional materials for Organic Light-Emitting Diodes (OLEDs) and, to a lesser extent, in medicinal chemistry.
This molecule represents a specialized derivative of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core. Unlike planar acridine, the dihydroacridine scaffold adopts a bent "butterfly" conformation. This structural puckering is vital for decoupling the electronic orbitals of donor and acceptor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters, a property that has revolutionized OLED efficiency.
The 2-bromo substituent serves as a high-fidelity reactive handle, enabling precise functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the position para to the nitrogen atom.
Chemical Structure and Physical Properties[2][3][4]
The structural integrity of 2-bromo-9,9-dimethyl-9,10-dihydroacridine relies on the interplay between the electron-rich nitrogen center and the sterically bulky gem-dimethyl group at the C9 position.
Key Physicochemical Data[5]
| Property | Value / Description |
| CAS Number | 1443680-94-1 |
| IUPAC Name | 2-bromo-9,9-dimethyl-10H-acridine |
| Molecular Formula | C₁₅H₁₄BrN |
| Molecular Weight | 288.18 g/mol |
| Melting Point | 97 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |
| SMILES | CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C |
Structural Analysis
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Gem-Dimethyl Bridge (C9): The two methyl groups at position 9 provide steric bulk that prevents oxidation of the central ring to the planar acridine form. This ensures the molecule retains its sp³ character and bent geometry.
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Secondary Amine (N10): The N-H bond allows for further derivatization (e.g., N-arylation) to tune hole-transport properties. The nitrogen lone pair acts as a strong electron donor.
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Bromine Substituent (C2): Located para to the nitrogen, this position is electronically activated, making the C-Br bond highly reactive for cross-coupling but stable enough to survive standard purification.
Synthesis Protocols
The synthesis of 2-bromo-9,9-dimethyl-9,10-dihydroacridine is most efficiently achieved via the regioselective electrophilic bromination of the parent 9,9-dimethyl-9,10-dihydroacridine (DMAC). This method is preferred over de novo cyclization due to higher yields and operational simplicity.
Visual Synthesis Workflow
Figure 1: Regioselective bromination pathway. The nitrogen lone pair directs the electrophile to the para-position (C2).
Detailed Experimental Protocol
Objective: Monobromination of DMAC with high regioselectivity.
Reagents:
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N-Bromosuccinimide (NBS) (1.0 – 1.05 eq)
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Solvent: DMF (Dimethylformamide) or CHCl₃ (Chloroform)
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Quench: Water/Sodium Thiosulfate
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9,9-dimethyl-9,10-dihydroacridine (e.g., 10 mmol) in DMF (50 mL). Ensure complete dissolution; the solution should be clear.
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Why DMF? DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, often leading to cleaner reaction profiles than non-polar solvents.
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Addition: Cool the solution to 0 °C in an ice bath to suppress over-bromination. Slowly add NBS (10 mmol) portion-wise over 15 minutes. Protect from light to prevent radical side reactions.
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Causality: The nitrogen atom strongly activates the ring. Adding NBS too quickly or at high temperatures will lead to the formation of 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor via TLC (Hexane/Ethyl Acetate 10:1).[3] The product will appear as a new spot with a slightly lower R_f than the starting material.
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Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a white solid.
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Purification: Filter the solid and wash with copious water to remove succinimide and DMF. If the product oils out or is impure, extract with dichloromethane, wash with brine, dry over MgSO₄, and recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.
Self-Validation Criteria:
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Yield: Expect 85–95%.
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Purity Check: No starting material peak in HPLC/TLC. Absence of the 2,7-dibromo impurity (which would show a distinct NMR pattern).
Characterization and Logic
Trustworthiness in chemical synthesis comes from rigorous characterization. The following data points serve as a self-validating system for the synthesized compound.
Nuclear Magnetic Resonance (NMR)
The symmetry of the parent DMAC is broken by the bromine atom.
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¹H NMR (400 MHz, CDCl₃/Acetone-d₆):
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δ 8.50 (s, 1H, NH): Broad singlet, exchangeable.
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δ 7.45 (d, J=2.0 Hz, 1H, H-1): The proton meta to Nitrogen and ortho to Bromine. It appears as a doublet due to meta-coupling.
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δ 7.20 (dd, J=8.5, 2.0 Hz, 1H, H-3): The proton ortho to Nitrogen and ortho to Bromine.
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δ 6.60–7.10 (m, 5H, Aromatic): The remaining protons on the unsubstituted ring and H-4.
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δ 1.50 (s, 6H, CH₃): A sharp singlet representing the two equivalent methyl groups.
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Mass Spectrometry
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Isotope Pattern: The presence of one bromine atom will yield a characteristic M+ and (M+2)+ doublet of nearly equal intensity (1:1 ratio) at m/z ~287 and ~289.
Applications in Drug Discovery and Materials Science
Organic Light-Emitting Diodes (OLEDs)
This molecule is a cornerstone in the design of TADF (Thermally Activated Delayed Fluorescence) emitters.[4]
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Mechanism: Efficient TADF requires a small energy gap (ΔE_ST) between the Singlet (S1) and Triplet (T1) states. This is achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
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Role of the Core: The 9,9-dimethyl-9,10-dihydroacridine moiety acts as a strong Donor (D) . Due to the steric bulk of the methyl groups and the bent structure, when coupled to an Acceptor (A) (e.g., triazine, sulfone) at the 2-position, the molecule adopts a highly twisted conformation (often nearly orthogonal).
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Result: The twist breaks the conjugation, localizing the HOMO on the acridine and the LUMO on the acceptor, minimizing the exchange energy and enabling efficient reverse intersystem crossing (RISC).
Figure 2: Logic flow for utilizing the 2-bromo-acridine scaffold in TADF material design.
Medicinal Chemistry
While less common than in materials science, the acridine core is a known DNA intercalator. The 9,9-dimethyl-dihydro variant, however, is non-planar, which reduces intercalation capability but opens avenues for use as a scaffold in non-intercalating bioactive agents, potentially targeting specific enzyme pockets where a bent geometry is favorable.
Safety and Handling
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Hazards: Classified as Irritant (H315, H319, H335). Avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8 °C recommended).
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Light Sensitivity: The compound can be light-sensitive. Store in amber vials or wrap containers in foil to prevent photochemical degradation or radical formation at the C-Br bond.
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Oxidation: While the dimethyl groups protect the C9 position, the secondary amine (NH) is susceptible to oxidation over long periods. Store under an inert atmosphere (Nitrogen or Argon) for long-term stability.
References
-
PubChem. (2025). 2-Bromo-9,9-dimethyl-9,10-dihydroacridine | C15H14BrN.[5] National Library of Medicine. [Link]
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Zhang, D., et al. (2014). "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 55(49), 6743-6746. (Cited for mechanistic context on regioselective bromination). [Link][6]
Sources
- 1. 2-bromo-9,9-dimethyl-9,10-dihydroacridine CAS#: 1443680-94-1 [m.chemicalbook.com]
- 2. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-9,9-dimethyl-9,10-dihydroacridine | C15H14BrN | CID 118657261 - PubChem [pubchem.ncbi.nlm.nih.gov]
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